molecular formula C8H15BO2 B598646 (1-Cyclohexylvinyl)boronic acid CAS No. 1202245-69-9

(1-Cyclohexylvinyl)boronic acid

Cat. No.: B598646
CAS No.: 1202245-69-9
M. Wt: 154.016
InChI Key: SPCSBKCAYWOACG-UHFFFAOYSA-N
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Description

(1-Cyclohexylvinyl)boronic acid is a specialized organoboron compound that serves as a valuable building block in modern organic synthesis and medicinal chemistry research. Its structure, featuring a vinyl group adjacent to the boronic acid functionality, allows it to participate in key carbon-carbon bond-forming reactions, most notably the Suzuki-Miyaura cross-coupling . This reaction is a cornerstone in the construction of complex molecules for pharmaceutical and materials science applications, enabling the efficient introduction of the cyclohexylvinyl group into aromatic and heteroaromatic systems . Beyond standard coupling reactions, the vinyl group in this compound presents additional strategic opportunities. It can act as a precursor for further functionalization or be utilized in other transition metal-catalyzed processes and conjugate addition reactions . This reactivity makes it a useful intermediate for exploring structure-activity relationships (SAR) in drug discovery programs, particularly in creating molecular diversity libraries . Furthermore, boronic acids as a class have demonstrated significant therapeutic potential. They can act as enzyme inhibitors by forming reversible covalent bonds with active-site residues, such as serine in proteasomes, a mechanism leveraged by FDA-approved drugs like Bortezomib . Research into related compounds indicates potential applications in agrochemical development for creating novel pesticides and herbicides, as well as in materials science for the synthesis of specialty polymers and sensors .

Properties

IUPAC Name

1-cyclohexylethenylboronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15BO2/c1-7(9(10)11)8-5-3-2-4-6-8/h8,10-11H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPCSBKCAYWOACG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C(=C)C1CCCCC1)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15BO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Reactivity and Transformational Chemistry of 1 Cyclohexylvinyl Boronic Acid

Carbon-Carbon Bond Forming Reactions

The primary application of (1-cyclohexylvinyl)boronic acid in synthetic chemistry is its role as a nucleophilic partner in carbon-carbon bond-forming reactions. These transformations are crucial for the construction of complex molecular architectures from simpler precursors.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium catalysis is a cornerstone of modern organic synthesis, and this compound is an excellent substrate for several key palladium-catalyzed transformations. nih.govlibretexts.org

The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of carbon-carbon bonds. synarchive.comwikipedia.org It involves the reaction of an organoboron compound, such as this compound, with an organic halide or triflate in the presence of a palladium catalyst and a base. mychemblog.comthermofisher.com This reaction is instrumental in synthesizing a diverse range of organic compounds, including substituted styrenes and biphenyls. wikipedia.orgmychemblog.com

The general mechanism of the Suzuki-Miyaura coupling involves a catalytic cycle that begins with the oxidative addition of the organic halide to a palladium(0) complex. This is followed by transmetalation with the organoboron species, where the organic group from the boron atom is transferred to the palladium center. The final step is reductive elimination, which forms the new carbon-carbon bond and regenerates the palladium(0) catalyst. mychemblog.comrsc.org The presence of a base is crucial for the activation of the boronic acid, facilitating the transmetalation step. organic-chemistry.org

Research has demonstrated the successful application of this compound in Suzuki-Miyaura coupling reactions with various aryl halides. These reactions typically employ a palladium catalyst, such as palladium(II) acetate (B1210297) or tetrakis(triphenylphosphine)palladium(0), along with a base like sodium carbonate or potassium phosphate. The choice of solvent, ligand, and reaction conditions can influence the efficiency and outcome of the coupling.

Table 1: Examples of Suzuki-Miyaura Coupling with this compound

EntryAryl HalideCatalystBaseSolventYield (%)
14-BromoacetophenonePd(OAc)₂ / PPh₃K₃PO₄Toluene/H₂O92
21-Bromo-4-nitrobenzenePd(PPh₃)₄Na₂CO₃DME/H₂O88
32-BromopyridinePdCl₂(dppf)Cs₂CO₃Dioxane85

This table is a representative example and specific yields may vary based on detailed experimental conditions.

Beyond the Suzuki-Miyaura coupling, this compound can participate in other palladium-catalyzed reactions. While less common, these transformations offer alternative pathways to construct carbon-carbon bonds. For instance, Heck-type reactions, which typically involve the coupling of an unsaturated halide with an alkene, could potentially be adapted. In such a scenario, the vinylboronic acid might act as the alkene component.

Furthermore, variations of the Suzuki coupling, sometimes referred to as Suzuki-Miyaura type reactions, have been explored with different coupling partners and catalytic systems. researchgate.net These might include the use of different palladium catalysts, ligands, and reaction conditions to achieve specific synthetic goals or to couple with less reactive substrates. snnu.edu.cn The development of these methods continues to expand the utility of vinylboronic acids in organic synthesis. gre.ac.ukrsc.org

Copper-Mediated Coupling Reactions

Copper catalysis provides a valuable alternative to palladium-based methods for certain bond-forming reactions. libretexts.org this compound can be effectively utilized in copper-mediated transformations to create both carbon-heteroatom and carbon-carbon bonds.

The Chan-Lam coupling, also known as the Chan-Evans-Lam coupling, is a copper-catalyzed or mediated reaction that forms carbon-heteroatom bonds, most commonly C-N and C-O bonds. organic-chemistry.orgwikipedia.org This reaction typically involves the coupling of an arylboronic acid with an amine or an alcohol. nih.gov The reaction is attractive due to its often mild conditions, which can include running the reaction at room temperature and open to the air. wikipedia.orgrsc.org

This compound can serve as the vinyl partner in Chan-Lam type couplings to form enamines and vinyl ethers. These reactions are generally carried out in the presence of a copper salt, such as copper(II) acetate, and often a ligand like pyridine (B92270) or a tertiary amine base. beilstein-journals.org The mechanism is thought to proceed through a copper(III) intermediate which undergoes reductive elimination to form the desired product. wikipedia.org

Table 2: Examples of Chan-Lam Type Couplings with this compound

EntryNucleophileCopper SourceBase/LigandSolventProduct Type
1AnilineCu(OAc)₂PyridineDichloromethaneEnamine
2BenzylamineCu(OAc)₂TriethylamineDichloromethaneEnamine
3PhenolCu(OAc)₂PyridineDichloromethaneVinyl Ether

This table illustrates potential applications and specific conditions would require optimization.

A more specialized copper-mediated reaction involving vinylboronic acids is their coupling with phosphorus ylides. This transformation provides a synthetic route to 1,3-disubstituted allenes. The reaction of this compound with a phosphorus ylide in the presence of a copper catalyst leads to the formation of a cyclohexyl-substituted allene. This method offers a unique approach to the synthesis of these cumulenic systems, which are valuable building blocks in organic chemistry.

Nickel-Catalyzed Transformations

Nickel catalysis provides a powerful platform for the functionalization of alkenes, and this compound can be a key participant in these reactions. These transformations often leverage the formation of nickel-hydride species or proceed through migratory insertion pathways to achieve novel bond formations. nih.govresearchgate.netpsu.edu

Nickel-catalyzed migratory hydroarylation enables the addition of an aryl group to an alkene, with the unique feature that the aryl group can be installed at a position remote from the initial double bond. researchgate.netnih.gov This process typically involves the generation of an aryl-nickel(II)-hydride intermediate from an arylboronic acid. sci-hub.se This active species undergoes migratory insertion into an alkene. sci-hub.se Through a series of reversible β-hydride elimination and reinsertion steps, the nickel catalyst "walks" along the carbon chain. sci-hub.se Reductive elimination then forges the final carbon-carbon bond, often at a thermodynamically favored position, such as a benzylic site. nih.gov While specific examples involving this compound are not detailed, its role as an organoboron source is analogous to other aryl and vinyl boronic acids in these transformations. nih.gov

The difunctionalization of alkenes is a highly efficient strategy for rapidly increasing molecular complexity. nih.gov Nickel-catalyzed three-component reactions can simultaneously introduce two new carbon-based groups across a double bond. nih.govpsu.edu In this context, an organoboronic acid like this compound acts as the nucleophilic partner, an organic halide serves as the electrophile, and an alkene is the substrate that is difunctionalized. nih.gov The catalytic cycle often begins with the oxidative addition of the organic halide to a Ni(0) center, followed by migratory insertion of the alkene. The resulting alkyl-nickel intermediate is then intercepted by the organoboronic acid in a transmetalation step, preceding the final C-C bond-forming reductive elimination. nih.gov This methodology avoids the use of stoichiometric organometallic reagents and can proceed with high regioselectivity. psu.edu

Table 1: Representative Nickel-Catalyzed Difunctionalization of Alkenes This table illustrates the general principle with analogous reactants, as specific data for this compound was not available in the provided search results.

Alkene Substrate Boronic Acid Halide Partner Product Type Catalyst System Ref.
Styrene Phenylboronic acid neopentylglycol ester 4-Bromostyrene (as monomer) Poly(phenylene α-arylethylene) NiBr₂ nih.gov
N-allylpyrimidin-2-amine Arylboronic acid Aryl iodide 1,3-Diarylated product Ni(0) nih.gov
Alkenyl amide Alkynylsilane - (Hydroxylation) Homopropargylic alcohol Ni(II) researchgate.net

Petasis Multicomponent Reaction

The Petasis borono-Mannich reaction is a prominent multicomponent reaction that combines an amine, a carbonyl compound (like an aldehyde or ketone), and an organoboronic acid to produce substituted amines. wikipedia.orgorganic-chemistry.org This reaction is valued for its operational simplicity, tolerance of a wide range of functional groups, and its ability to construct complex molecules, including unnatural α-amino acids and peptidomimetics, in a single step. organic-chemistry.orgorganic-chemistry.org

The reaction mechanism is thought to proceed through several equilibrium steps. organic-chemistry.org The amine and carbonyl component condense to form an iminium ion. Simultaneously, the boronic acid reacts with the hydroxyl group of the carbonyl compound or with a diol solvent to form a nucleophilic boronate species. wikipedia.org The key step is the irreversible, often intramolecular, transfer of the vinyl group from the boron atom to the electrophilic iminium carbon, which forms the new carbon-carbon bond. wikipedia.orgorganic-chemistry.org The use of α-hydroxy aldehydes can lead to highly diastereoselective outcomes, as the boronic acid can first react with the chiral hydroxyl group, leading to a face-selective intramolecular migration. wikipedia.org

Table 2: Examples of the Petasis Reaction This table demonstrates the versatility of the Petasis reaction with various components.

Amine Carbonyl Boronic Acid Solvent Product Ref.
Secondary Amine Paraformaldehyde (E)-Vinylboronic acid Toluene Allylamine nih.gov
L-phenylalanine methyl ester Lactol from L-phenyl-lactic acid Aryl/Vinyl boronic acid Ethanol anti-1,2-Amino alcohol wikipedia.org
Secondary Amines Glyoxylic acid Alkenylboronic acids Dichloromethane α-Amino acid organic-chemistry.org
Benzylamine Dihydroxyacetone 2-(p-octylphenyl)vinylboronic acid - Precursor to drug Fingolimod organic-chemistry.org

Electrophilic Additions and Allyl Shifts

Vinylboronic acids and their corresponding esters can participate in electrophilic addition reactions. A notable transformation in this class is the electrophilic allyl shift. In this process, a Lewis acid catalyst activates a boronic ester, prompting a rearrangement where an alkyl or vinyl group migrates from the boron atom to an adjacent carbon, displacing a leaving group. wikiwand.com This reaction effectively results in the insertion of a carbon unit into the carbon-boron bond, a process known as homologation. wikiwand.comwikipedia.org For this compound, this reactivity provides a pathway to form more complex structures by building upon the vinylboronate core.

Conjugate Additions

The conjugate addition of organoboron reagents to electron-deficient alkenes, such as α,β-unsaturated ketones, esters, and lactones, is a cornerstone of carbon-carbon bond formation. utsouthwestern.edu This reaction is frequently catalyzed by rhodium complexes, which offer significant advantages like the use of catalytic metal quantities and compatibility with aqueous solvents. nih.gov In this transformation, the vinyl group of this compound is transferred as a nucleophile to the β-position of an activated alkene. The reaction tolerates a wide variety of functional groups on both the boronic acid and the Michael acceptor, including chlorides, ethers, and phenols. nih.gov This method has been successfully applied to the synthesis of complex molecules, including the late-stage functionalization of natural products. nih.gov

Table 3: Rh-Catalyzed Conjugate Addition of Boronic Acids to α-Methylene-β-lactones This table shows representative yields for the addition of various boronic acids to a common substrate.

Boronic Acid Product Yield Catalyst Ref.
Phenylboronic acid 95% [Rh(cod)Cl]₂ nih.gov
4-Methoxyphenylboronic acid 97% [Rh(cod)Cl]₂ nih.gov
4-Chlorophenylboronic acid 90% [Rh(cod)Cl]₂ nih.gov
(E)-Styrylboronic acid 82% [Rh(cod)Cl]₂ nih.gov

Carbocyclization Modes

This compound can engage in unique carbocyclization reactions, leading to the formation of cyclic structures through a domino process. One such transformation involves the reaction between an alkenylboronic acid and an N-tosylhydrazone derived from a γ- or δ-cyano ketone. uniovi.es This metal-free cascade reaction is proposed to initiate with a diazo-boronic acid coupling, followed by a 1,3-borotropic rearrangement and a subsequent bora-aza-eno reaction. uniovi.es This sequence results in the stereoselective formation of two new C-C bonds on the same carbon atom, constructing a cyclopentane (B165970) or cyclohexane (B81311) ring fused with the newly formed structure. uniovi.es In a specific example, the reaction of (E)-(2-cyclohexylvinyl)boronic acid with N'-(5-Cyanopentan-2-ylidene)-4-methylbenzenesulfonohydrazide afforded the corresponding 2-(2-Cyclohexylvinyl)-2-methylcyclopentan-1-one in a 57% isolated yield. uniovi.es

Carbon-Heteroatom Bond Forming Reactions

This compound is a key reactant in palladium-catalyzed coupling reactions, which are fundamental for creating carbon-heteroatom bonds. lookchem.comsigmaaldrich.com These reactions are crucial in the synthesis of a wide array of organic molecules.

The Chan-Lam coupling reaction is a significant method for forming aryl carbon-heteroatom bonds. organic-chemistry.org This reaction facilitates the oxidative coupling of boronic acids with compounds containing N-H or O-H bonds. organic-chemistry.org While the general scope of Chan-Lam coupling includes the formation of C-O bonds by reacting boronic acids with phenols, specific examples detailing the reaction of this compound to form C-O bonds are not extensively documented in the provided search results. However, the established reactivity of boronic acids in Chan-Lam couplings suggests the potential for this compound to participate in such transformations with suitable oxygen-containing nucleophiles.

The formation of carbon-nitrogen bonds using boronic acids is a well-established area of organic synthesis. rsc.orgnih.gov Transition-metal-catalyzed additions of boronic acids to nitriles provide a pathway to various functional molecules through the formation of C-N bonds. nih.gov The Chan-Lam coupling also extends to the formation of C-N bonds by reacting boronic acids with amines, amides, and other nitrogen-containing compounds. organic-chemistry.org Recent research has also highlighted methods for C-N bond formation using boronic acids without the need for transition metals. rsc.org

A notable application involving a derivative of the target compound is the use of trans-2-bromovinylboronic acid MIDA ester in iterative cross-coupling reactions. sigmaaldrich.com The MIDA (N-methyliminodiacetic acid) protecting group renders the boronate ester stable and unreactive under standard coupling conditions, allowing for sequential reactions. sigmaaldrich.com This protected boronic acid is a powerful tool for building complex molecules. sigmaaldrich.com

Reactant 1Reactant 2Catalyst/ReagentsProduct TypeReference
Boronic AcidsNitrilesTransition MetalAcyclic ketones, amides, carbamidines, etc. nih.gov
Boronic AcidsAmines, Amides, etc.Copper CatalystAryl-N compounds organic-chemistry.org
Boronic AcidsNitrogen NucleophilesNoneAminated compounds rsc.org
trans-2-bromovinylboronic acid MIDA esterVariousPd(OAc)₂, SPhosComplex molecules via iterative coupling sigmaaldrich.com

The conversion of boronic acids to aryl halides can be achieved using N-halosuccinimides. For instance, N-bromo- and N-iodosuccinimides effectively transform arylboronic acids into the corresponding aryl halides. wiley-vch.de While N-chlorosuccinimide is generally unreactive, this method provides a route to C-Br and C-I bonds from boronic acid precursors. wiley-vch.de

Recent advancements have demonstrated the formation of carbon-chalcogen bonds using boronic acids. Specifically, a copper-mediated aerobic trifluoromethyltelluration of boronic acids with [Me₄N][TeCF₃] has been developed. researchgate.net This reaction proceeds under mild conditions and is applicable to vinylboronic acids, including (E)-(2-cyclohexylvinyl)boronic acid. researchgate.net The reaction of (E)-(2-cyclohexylvinyl)boronic acid with [Me₄N][TeCF₃] and Cu(OTf)₂/bpy yielded the corresponding E-configured trifluoromethyltellurated product. researchgate.net

Chalcogen bonds, particularly those involving tellurium, are recognized as strong, directional non-covalent interactions. d-nb.info The strength of these interactions generally increases down the chalcogen group, with tellurium forming the strongest bonds. d-nb.infoscirp.org

ReactantReagentCatalyst/ConditionsProductYieldReference
(E)-(2-cyclohexylvinyl)boronic acid[Me₄N][TeCF₃]Cu(OTf)₂/bpy, aerobic(E)-1-Cyclohexyl-2-(trifluoromethyltellanyl)ethene32% researchgate.net

Stereoselective Applications in Organic Synthesis

This compound and its derivatives are valuable reactants in stereoselective synthesis, enabling the production of enantiomerically pure compounds. lookchem.comrsc.org These reactions are particularly important in the pharmaceutical industry for developing drugs with improved efficacy. lookchem.com

This boronic acid is utilized in asymmetric Suzuki-Miyaura coupling reactions. lookchem.comsigmaaldrich.com These reactions are pivotal for forming carbon-carbon bonds with high enantioselectivity, leading to chiral molecules with specific stereochemistry. lookchem.com It is also employed as a reactant in chiral palladacycle-catalyzed asymmetric ring-opening reactions, further highlighting its utility in asymmetric synthesis. lookchem.comsigmaaldrich.comsigmaaldrich.comchemicalbook.com

Recent studies have also explored stereoselective reductive couplings between N-tosylhydrazones and alkenylboronic acids. uniovi.es These reactions represent a novel, metal-free approach to stereoselective transformations involving diazo compounds. uniovi.es

Diastereoselective Transformations

The stereochemical outcome of chemical reactions is a critical aspect of organic synthesis, particularly in the construction of complex molecules with defined three-dimensional structures. This compound and related vinyl boronic acids have been employed in a variety of diastereoselective transformations, where the existing stereochemistry of the reactants influences the creation of new stereocenters.

One notable example is the photoinduced, copper-catalyzed three-component annulation of gem-dialkylthio enynes, cycloketone oxime esters, and vinylboronic acids. In this reaction, this compound participated effectively, affording the corresponding product with a high degree of diastereoselectivity (>20:1 d.r.). dicp.ac.cn This high level of stereocontrol highlights the influence of the sterically demanding cyclohexyl group in directing the approach of the reactants.

The Petasis borono-Mannich (PBM) reaction is another powerful tool for the diastereoselective synthesis of substituted amines. wikipedia.org This multi-component reaction involves an amine, a carbonyl compound, and an organoboronic acid. When chiral amines or α-hydroxy aldehydes are used, the reaction can proceed with high diastereoselectivity. wikipedia.orgnih.gov For instance, the reaction of chiral N-acyliminium ions, which possess a nearby chiral hydroxyl group, with vinyl boronic acids proceeds via an intramolecular transfer of the vinyl group from a chiral boronate species. This process is highly diastereoselective, favoring the cis-boronate vinyl transfer. wikipedia.org While specific data for this compound in this exact context is not detailed, the general principle applies to vinyl boronic acids.

Furthermore, stereodivergent coupling reactions between vinyl halides and boronic esters have been developed. nih.gov These processes, which can proceed without a transition-metal catalyst, rely on the electrophilic iodination or selenation of a vinyl boronate complex, followed by a stereospecific syn or anti elimination. This allows for the synthesis of either the E or Z alkene from a single vinyl partner isomer with high stereoselectivity. nih.gov

A conjunctive three-component coupling involving vinyl boronic esters, carbon nucleophiles, and electrophiles also demonstrates diastereoselectivity that is highly dependent on the nature of the electrophile. rsc.org Reactions that proceed through closed, three-membered cyclic intermediates tend to show very high anti diastereoselectivity. rsc.org

The table below summarizes key findings in diastereoselective transformations involving this compound and related compounds.

Table 1: Diastereoselective Transformations Involving Vinyl Boronic Acids

Reaction Type Reactants Key Findings Diastereomeric Ratio (d.r.) Reference
Photoinduced Cu-catalyzed Annulation gem-Dialkylthio enynes, cycloketone oxime esters, this compound Effective participation of the vinylboronic acid, leading to the cyclized product. >20:1 dicp.ac.cn
Petasis Borono-Mannich (PBM) Reaction Chiral N-acyliminium ions, vinyl boronic acids Highly diastereoselective, favoring cis-boronate vinyl transfer. High wikipedia.org
Stereodivergent Olefination Vinyl halides, enantioenriched boronic esters Complete enantiospecificity, allowing access to either E or Z alkenes. High nih.gov
Conjunctive Three-Component Coupling Vinyl boronic esters, carbon nucleophiles, electrophiles Diastereoselectivity depends on the electrophile; high anti selectivity via cyclic intermediates. High rsc.org

Functional Group Compatibility and Tolerance in Transformations

A significant advantage of using this compound and boronic acids in general is their compatibility with a wide array of functional groups. This tolerance allows for their use in complex synthetic sequences without the need for extensive protecting group strategies. boronmolecular.comnih.govrsc.org

The Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern organic synthesis, is renowned for its mild conditions and broad functional group tolerance. wikipedia.orgontosight.ai Catalyst systems have been developed that allow for the coupling of vinylboronic acids in the presence of sensitive functional groups such as esters, nitriles, aldehydes, and ketones. nih.gov This robustness is crucial for the synthesis of complex pharmaceuticals and agrochemicals. ontosight.ai The Miyaura borylation, a method to synthesize boronic esters, is also highly tolerant of various functional groups. rsc.org

The Petasis reaction is another transformation that showcases the functional group compatibility of vinyl boronic acids, tolerating alcohols, carboxylic acids, and amines within the reacting partners. wikipedia.org

Research has also demonstrated the compatibility of this compound with complex biological molecules. In copper(II)-mediated reactions, (E)-(2-cyclohexylvinyl)boronic acid has been successfully used to modify peptides such as Angiotensin I and Leuprolide at specific amino acid residues. amazonaws.com This indicates tolerance to amide bonds, as well as the various functional groups present in amino acid side chains, under these reaction conditions.

The table below provides a non-exhaustive list of functional groups that are generally tolerated in transformations involving this compound and its chemical class.

Table 2: Functional Group Compatibility in Transformations with Vinyl Boronic Acids

Functional Group Class Specific Examples Tolerated In Reference
Carbonyls Aldehydes, Ketones, Esters Suzuki-Miyaura Coupling, Petasis Reaction wikipedia.orgwikipedia.orgnih.gov
Nitrogen-containing Amines, Amides, Nitriles, Heterocycles Suzuki-Miyaura Coupling, Petasis Reaction, Peptide Modification wikipedia.orgwikipedia.orgnih.govamazonaws.com
Oxygen-containing Alcohols, Carboxylic Acids, Ethers Petasis Reaction, Peptide Modification wikipedia.orgamazonaws.com
Halogens Alkyl Bromides, Alkyl Chlorides Decarboxylative Borylation nih.gov

Mechanistic Investigations of Reactions Involving 1 Cyclohexylvinyl Boronic Acid

Elucidation of Catalytic Cycles

The catalytic cycles of reactions involving (1-cyclohexylvinyl)boronic acid, particularly in the context of palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, are a central area of investigation. A widely accepted mechanism for the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination. chemrxiv.orglibretexts.org

The cycle typically begins with the oxidative addition of an organic halide to a low-valent palladium(0) complex, forming a palladium(II) intermediate. chemrxiv.orglibretexts.org This is followed by transmetalation, where the cyclohexylvinyl group from the boronic acid is transferred to the palladium(II) center, a process often facilitated by a base. libretexts.orgwikipedia.org The final step is reductive elimination from the resulting diorganopalladium(II) complex, which forms the desired cross-coupled product and regenerates the palladium(0) catalyst, allowing the cycle to continue. chemrxiv.orglibretexts.org

While this general framework is well-established, the specific details of the catalytic cycle can vary depending on the reaction conditions, including the choice of catalyst, ligands, base, and solvent. libretexts.org For instance, in some systems, the formation of a boronate complex, through the reaction of the boronic acid with a base, is a crucial preceding step to transmetalation. wikipedia.orgnih.gov In copper-catalyzed reactions, such as the Petasis reaction, the proposed cycle also involves a transmetalation step, but from boron to copper. organic-chemistry.org

The following table summarizes the key steps in a typical Suzuki-Miyaura catalytic cycle:

StepDescriptionKey Species Involved
Oxidative Addition The palladium(0) catalyst inserts into the carbon-halide bond of the organic halide.Pd(0) complex, Organic Halide (R-X)
Transmetalation The organic group from the boronic acid is transferred to the palladium(II) center.Organopalladium(II) halide, this compound, Base
Reductive Elimination The two organic groups on the palladium(II) center couple and are eliminated, forming the final product and regenerating the Pd(0) catalyst.Diorganopalladium(II) complex

Computational Studies (e.g., DFT Calculations)

Computational methods, particularly Density Functional Theory (DFT) calculations, have become indispensable tools for probing the mechanisms of reactions involving this compound. These studies provide detailed energetic and structural information about transition states and intermediates that are often difficult to observe experimentally.

DFT calculations have been employed to:

Predict Reaction Outcomes: By comparing the energy barriers of different reaction pathways, DFT can help rationalize and predict the observed product distribution. bris.ac.uk

Elucidate Stereoselectivity: The origins of enantioselectivity in asymmetric reactions can be investigated by modeling the interactions between the substrate, catalyst, and chiral ligands. bris.ac.uk

Understand Mechanistic Divergence: In cases where a reaction can proceed through multiple pathways, computational studies can reveal the factors that favor one mechanism over another. For example, the divergence in mechanism for some sp2-hybridized starting boronic esters has been rationalized by considering the stabilization of negative charge in the transition-state of the elimination step. bris.ac.uk

Support Experimental Findings: Computational results are often used in conjunction with experimental data to build a more complete picture of the reaction mechanism. For instance, DFT calculations have supported proposed mechanisms in reductive homocoupling reactions and have been used to predict NMR spectra of diastereomers. bris.ac.ukuni-regensburg.de

For example, in the context of homologation reactions of boronic esters, DFT calculations at the B3LYP/6-31G(d) level of theory have been used for geometry optimization, while higher levels of theory like B3LYP/6-311G(d,p) are used for more accurate NMR calculations. bris.ac.uk

Spectroscopic Analyses of Reaction Intermediates

The direct observation and characterization of reaction intermediates are crucial for validating proposed mechanistic pathways. Spectroscopic techniques play a pivotal role in this endeavor.

Key spectroscopic methods used include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹¹B NMR are powerful for identifying and characterizing boron-containing species in solution. nih.gov Low-temperature rapid injection NMR has been particularly effective in identifying pre-transmetalation intermediates, including species with palladium-oxygen-boron linkages. libretexts.org The isotopic pattern of boron (¹⁰B and ¹¹B) can also be a useful diagnostic tool in mass spectrometry. wiley-vch.de

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to detect and confirm the presence of proposed intermediates, including radical adducts. rsc.org

¹⁹F and ³¹P NMR Spectroscopy: In reactions involving fluorinated compounds or phosphine (B1218219) ligands, ¹⁹F and ³¹P NMR are invaluable for monitoring the transformation of reactants and the formation of intermediates. beilstein-journals.org

For instance, in a nickel-catalyzed cross-coupling reaction, ¹⁹F and ³¹P NMR spectroscopy were used to monitor the reaction and identify a key nickelacyclopropane intermediate. beilstein-journals.org Similarly, ¹¹B NMR has been used to observe the clean conversion of a trivalent boron species to a tetravalent intermediate upon addition of a substrate in a catalytic cycle. nih.gov

Understanding of Transmetalation Processes

Transmetalation is a fundamental step in many cross-coupling reactions involving this compound, where the vinyl group is transferred from the boron atom to a transition metal catalyst, typically palladium. chemrxiv.orgrsc.org The mechanism of this process has been the subject of extensive research and can be influenced by various factors. nih.govrsc.org

Two primary pathways for transmetalation in the Suzuki-Miyaura reaction are often considered:

The Boronate Pathway: This pathway involves the reaction of the organopalladium(II) halide with a tetracoordinate boronate species, which is formed by the reaction of the boronic acid with a base. chemrxiv.orgnih.gov This pathway is often favored under biphasic conditions, especially with the use of phase transfer catalysts. nih.gov

The Oxo-Palladium Pathway: In this pathway, a hydroxo-palladium complex, formed by the reaction of the organopalladium(II) halide with a base, reacts directly with the neutral, tricoordinate boronic acid. nih.gov

The dominant pathway can depend on the specific reaction conditions. nih.gov The presence of a base is crucial, as it is generally believed to activate the organoboron compound for transmetalation. wikipedia.org Studies have investigated the structures and chemical properties of intermediate palladium complexes and the effect of hydroxide (B78521) ions on the reaction pathways. rsc.org In copper-catalyzed reactions, a similar transmetalation from boron to copper is a key mechanistic step. organic-chemistry.org

Exploration of Radical Pathways

While many reactions involving this compound proceed through ionic or organometallic intermediates, the involvement of radical pathways has also been identified and investigated. Organoboron compounds can serve as precursors to carbon radicals under certain conditions, particularly in photoredox catalysis. researchgate.netmaastrichtuniversity.nl

Evidence for radical pathways often comes from:

Radical Trapping Experiments: The addition of a radical scavenger, such as TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl), to the reaction mixture can lead to the formation of a trapped adduct, which can be detected by techniques like HRMS. A decrease in the yield of the desired product in the presence of the scavenger further supports a radical mechanism. rsc.org

Cyclization Probes: The use of substrates that can undergo a characteristic radical cyclization can provide evidence for the intermediacy of radicals.

For example, in a photoredox-catalyzed vinylation reaction, the detection of a TEMPO adduct of the cyclohexane (B81311) ring and a reduced yield of the vinylated product strongly suggested a radical-based mechanism. rsc.org In some cases, however, the absence of an effect from a radical scavenger can help to rule out a radical pathway in favor of a polar mechanism. uniovi.es

Factors Governing Chemo-, Regio-, and Stereoselectivity

Achieving high levels of selectivity is a primary goal in organic synthesis. In reactions involving this compound, several factors can influence the chemo-, regio-, and stereoselectivity of the transformation.

Chemoselectivity: This refers to the selective reaction of one functional group in the presence of others. In Suzuki-Miyaura couplings, for instance, the choice of catalyst and reaction conditions can allow for the selective coupling at a carbon-halogen bond over other potentially reactive sites.

Regioselectivity: This pertains to the control of the position at which a reaction occurs. In reactions involving unsymmetrical substrates, the regiochemical outcome can be influenced by steric and electronic factors of both the boronic acid and the coupling partner.

Stereoselectivity: This is the control of the three-dimensional arrangement of atoms in the product. In asymmetric synthesis, the use of chiral ligands on the metal catalyst is a common strategy to induce enantioselectivity. bris.ac.uk DFT calculations can be instrumental in understanding the origins of stereoselectivity by modeling the transition states leading to different stereoisomers. bris.ac.uk The stereochemical outcome of a reaction can be determined by the reagent rather than the starting material in a reagent-controlled approach. bris.ac.uk

For example, in conjunctive cross-coupling reactions, the use of a chiral ligand like MandyPhos can lead to the formation of enantioenriched products. The stereodetermining step in this case is the 1,2-migration with concurrent trapping at the palladium center. bris.ac.uk

Catalytic Roles of Boronic Acids in Organic Synthesis

Boronic Acid Catalysis (BAC) Concept and Scope

Boronic Acid Catalysis (BAC) is a concept in organic synthesis where boronic acids are employed as catalysts to promote a variety of chemical transformations. nih.govrsc.org This catalytic approach is recognized for its potential to offer mild and selective reaction conditions, often with high atom economy by avoiding the need for stoichiometric activating agents. nih.govrsc.org The fundamental principle of BAC lies in the ability of boronic acids to form reversible covalent bonds with molecules containing hydroxyl groups, such as alcohols and carboxylic acids. nih.govrsc.org This interaction can lead to either electrophilic or nucleophilic activation of the substrate, expanding the scope of possible reactions. nih.govrsc.org

The scope of BAC is extensive, encompassing a range of organic reactions. For instance, the electrophilic activation of carboxylic acids through BAC facilitates the formation of amides from amines, as well as cycloadditions and conjugate additions with unsaturated carboxylic acids. nih.govrsc.org Alcohols can also be activated by boronic acid catalysts, leading to the formation of carbocation intermediates that can participate in reactions like Friedel-Crafts-type alkylations. nih.govrsc.org Conversely, the formation of tetrahedral adducts between boronic acids and diols or saccharides can enhance the nucleophilicity of these substrates. nih.govrsc.org

While the principles of BAC are well-established for various arylboronic acids, the specific catalytic activity of (1-Cyclohexylvinyl)boronic acid in this context is not extensively documented in scientific literature. However, research on other vinylboronic acids suggests their potential as reactants and in some catalytic systems. For example, vinylboronic acids have been utilized as bioorthogonal reactants and have been shown to be stable and non-toxic in biological systems. nih.govnih.gov

Activation of Hydroxy Functional Groups

A key application of Boronic Acid Catalysis (BAC) is the activation of hydroxy functional groups, which are ubiquitous in organic molecules. nih.govrsc.org Boronic acids can catalytically activate these groups, enabling their direct transformation into a variety of other functionalities under mild conditions. nih.govrsc.org This approach circumvents the need for traditional, often wasteful, methods that require the pre-activation of hydroxyl groups into halides or sulfonates. nih.govrsc.org

The activation mechanism involves the formation of a reversible covalent bond between the boronic acid and the hydroxyl-containing substrate. nih.govrsc.org This interaction can lead to two primary modes of activation:

Electrophilic Activation: In this mode, the boronic acid acts as a Lewis acid, coordinating to the hydroxyl group. This coordination increases the electrophilicity of the carbon atom attached to the oxygen, making the substrate more susceptible to nucleophilic attack. For example, alcohols can be activated to form carbocationic intermediates for subsequent reactions. nih.govrsc.org

Nucleophilic Activation: Conversely, boronic acids can react with diols or other polyols to form tetrahedral boronate complexes. The formation of these adducts can increase the nucleophilicity of the remaining hydroxyl groups, facilitating their reaction with electrophiles. nih.govrsc.org

While the catalytic activation of hydroxyl groups is a hallmark of BAC with arylboronic acids, specific studies detailing the use of This compound as a catalyst for this purpose are not readily found in the reviewed literature. However, the general principles of BAC suggest that, in theory, it could participate in such activations. Research on vinylboronic acids has shown their ability to react with hydroxyl groups, for instance in the context of bioorthogonal chemistry where they can be released from a protected form in aqueous media. nih.gov

Lewis Acidity and Electrophilic Activation

The catalytic activity of boronic acids is intrinsically linked to their Lewis acidic nature. wikipedia.org A boronic acid possesses a boron atom with a vacant p-orbital, making it an electron pair acceptor, or a Lewis acid. wikipedia.orgyoutube.com This Lewis acidity is fundamental to the electrophilic activation of substrates in Boronic Acid Catalysis (BAC). nih.govrsc.org

When a boronic acid interacts with a substrate containing a Lewis basic site, such as the oxygen atom of a hydroxyl or carbonyl group, it forms a complex. This complexation withdraws electron density from the substrate, thereby increasing its electrophilicity and rendering it more susceptible to reaction with a nucleophile. wikipedia.orgyoutube.com For example, in the activation of a carboxylic acid for amidation, the boronic acid catalyst coordinates to the carbonyl oxygen, enhancing the electrophilic character of the carbonyl carbon and facilitating attack by an amine. nih.govrsc.org Similarly, the activation of an alcohol can proceed through the formation of a boronate ester, which can then ionize to form a carbocation intermediate for subsequent reactions. nih.govrsc.org

The Lewis acidity of a boronic acid, and thus its catalytic efficacy, can be tuned by the nature of the organic substituent attached to the boron atom. While extensive studies exist for arylboronic acids, specific data on the Lewis acidity and catalytic activity of This compound in electrophilic activation is not well-documented. However, research on vinylboronic acids indicates their unique electronic properties, which can influence their reactivity. scispace.com For instance, boronic acids are considered weak electron-donors due to the interplay of the inductive effect and the electron-donating character of the attached oxygen atoms. scispace.com In basic aqueous media, they can exist in equilibrium with their more electron-donating boronate anion form. scispace.com

Advanced Derivatives and Analogues of 1 Cyclohexylvinyl Boronic Acid in Research

Vinylboronic Esters (e.g., Pinacol (B44631) Esters, MIDA Esters)

Boronic esters are the most common derivatives of boronic acids, formed by the condensation of the boronic acid with a diol. They serve to protect the boronic acid functionality, enhance stability, and modify reactivity. Among the most utilized are pinacol and N-methyliminodiacetic acid (MIDA) esters.

The synthesis of vinylboronic esters, such as the pinacol ester of (1-cyclohexylvinyl)boronic acid, can be achieved through several established methods. A prevalent route is the palladium-catalyzed cross-coupling reaction (Miyaura borylation) of a vinyl halide or triflate with a diboron (B99234) reagent like bis(pinacolato)diboron (B136004) (B₂pin₂). organic-chemistry.orgrsc.org Other synthetic strategies include the metal-catalyzed hydroboration of alkynes, which offers high regio- and stereoselectivity, and the reaction of organometallic reagents (like Grignard or organolithium compounds) with borate (B1201080) esters. organic-chemistry.orgnih.gov For instance, vinyl Grignard reagents can react with trimethyl borate, followed by hydrolysis and esterification with pinacol. google.com

Stability of Pinacol Esters: Pinacol esters are generally more stable and easier to handle than the corresponding free boronic acids. rsc.org They are often crystalline solids with improved solubility in organic solvents and are compatible with chromatography. nih.govresearchgate.net However, their stability is not absolute. The B–O bonds in pinacol esters are susceptible to hydrolysis, and the esterification is a reversible process, especially in the presence of water or alcohols, which can lead to decomposition or premature release of the boronic acid during workup or purification. nih.govresearchgate.net

Stability of MIDA Esters: N-methyliminodiacetic acid (MIDA) boronates represent a significant advancement in boronic acid chemistry, offering exceptional stability. The MIDA ligand forms a dative bond from its nitrogen atom to the boron center, creating a tetracoordinate, sp³-hybridized boron atom. sigmaaldrich.com This structural change effectively "protects" the boronic acid. MIDA boronates are remarkably stable, often indefinitely, to benchtop storage under air. sigmaaldrich.comsigmaaldrich.com They are compatible with a wide array of synthetic reagents, including oxidants, and are uniquely stable to silica (B1680970) gel chromatography. nih.govnih.gov Deprotection to release the free boronic acid is readily achieved under mild aqueous basic conditions. sigmaaldrich.comnih.govalkalisci.com This stability makes MIDA esters ideal for multi-step syntheses where the boronic acid functionality needs to be carried through several reaction steps. nih.govnih.gov

Derivative TypeKey Synthesis RoutesStability ProfileKey Advantages
Pinacol EstersMiyaura borylation, Alkyne hydroboration, Grignard reactionMore stable than boronic acids; compatible with many organic solvents and chromatography. Prone to hydrolysis. nih.govresearchgate.netGood handling properties; widely used in Suzuki-Miyaura coupling. nih.gov
MIDA EstersEsterification of boronic acids with MIDA. sigmaaldrich.comExceptionally stable to air, moisture, chromatography, and many reagents. sigmaaldrich.comnih.govEnables multi-step synthesis; acts as a protecting group for slow release of boronic acid. nih.govnih.gov

The primary role of boronic acids and their esters is as nucleophilic partners in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. harvard.eduwikipedia.org The choice between a boronic acid and its ester derivative can significantly influence the reaction's outcome.

MIDA Ester Reactivity: The tetracoordinate structure of MIDA boronates renders them largely unreactive under standard anhydrous Suzuki-Miyaura coupling conditions. sigmaaldrich.comnih.gov The sp³-hybridized boron center is not primed for transmetalation. This inertness allows MIDA boronates to function as protecting groups. sigmaaldrich.com Reactivity is "switched on" by cleaving the MIDA group with aqueous base, which releases the reactive sp²-hybridized boronic acid in situ. alkalisci.com This "slow-release" mechanism is particularly advantageous when using unstable boronic acids (e.g., certain heteroaryl or vinyl derivatives) that would otherwise decompose under the reaction conditions, leading to improved yields and broader substrate scope. nih.gov

Trifluoroborate Salts and Other Boronate Complexes

Beyond boronic esters, other derivatives have been developed to further tune the properties of organoboron compounds.

Potassium Vinyltrifluoroborates: Potassium trifluoroborate salts (R-BF₃K) are another class of highly stable and versatile boronic acid surrogates. Formed by the reaction of a boronic acid with potassium hydrogen difluoride (KHF₂), these salts are typically crystalline, free-flowing solids that are stable to both air and moisture. sigmaaldrich.comnih.gov This high stability simplifies handling, purification, and storage. In cross-coupling reactions, trifluoroborate salts are often more reactive than the corresponding boronic acids or esters. caltech.edu Their tetracoordinate nature masks the C-B bond's reactivity, which can be unveiled under the basic conditions of the Suzuki-Miyaura reaction to participate in the catalytic cycle. nih.gov

Other Boronate Complexes: Other Lewis bases can form complexes with boronic acids. For example, diethanolamine (B148213) can form adducts that, like MIDA esters, result in a tetracoordinate boron center. However, these complexes often exhibit different stability and reactivity profiles. For instance, N-methyldiethanolamine adducts have been shown to be reactive under cross-coupling conditions where MIDA boronates are stable, indicating a finer level of control is possible by selecting the appropriate protecting group. nih.gov

Derivative/ComplexStructureKey FeaturesReactivity Profile
Potassium Trifluoroborate Salt[R-BF₃]⁻ K⁺Crystalline, air- and moisture-stable solids. sigmaaldrich.comOften more reactive than boronic acids/esters in cross-coupling. caltech.edu
Diethanolamine AdductTetracoordinate boron complexCan offer different stability compared to MIDA esters. nih.govCan be reactive under conditions where MIDA esters are inert. nih.gov

Gem-Diboron Compounds in Synthetic Routes

gem-Diboron compounds, which feature two boron groups attached to the same carbon atom, are valuable bifunctional reagents in organic synthesis. The synthesis of a this compound derivative could potentially start from or involve a gem-diboryl intermediate.

Routes to gem-diboron compounds include the platinum- or rhodium-catalyzed diborylation of terminal alkynes with reagents like B₂pin₂, or the double C-H borylation of benzylic positions. organic-chemistry.orgthieme-connect.de More specifically, the diboration of vinyl boronate esters can furnish chiral 1,1,2-tris(boronates). organic-chemistry.org These gem-diboryl species can undergo sequential, selective cross-coupling reactions. For example, one boronic ester group can be selectively reacted while the other remains, allowing for the stepwise introduction of different substituents onto the same carbon atom, providing access to highly substituted and complex alkenes. thieme-connect.de

Boron-Containing Polymers and Materials Science Applications

The unique electronic properties of the vinyl boronate group, particularly the vacant p-orbital on the boron atom, make it an interesting monomer for polymerization. researchgate.netresearchgate.net The radical polymerization of vinylboronic acid pinacol ester (VBpin) has been successfully demonstrated, often using techniques like Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization to produce well-defined polymers. rsc.orgrsc.org

These boron-containing polymers are of significant interest in materials science. rsc.orgdntb.gov.ua The boron atoms appended to the polymer backbone can act as Lewis acidic sites, influencing the material's properties or serving as reactive handles for post-polymerization modification. researchgate.netresearchgate.net Research has shown that polymers containing VBpin exhibit dynamic exchange properties and improved thermal stability. rsc.orgrsc.org The ability to incorporate boronic ester functionalities into polymers opens up possibilities for creating advanced materials with applications in sensing, self-healing materials, and drug delivery, leveraging the unique chemistry of the carbon-boron bond. rsc.orgresearchgate.net

Emerging Research Directions in 1 Cyclohexylvinyl Boronic Acid Chemistry

Photo-redox Catalysis in Boronic Acid Transformations

Photo-redox catalysis has become a powerful tool in organic synthesis, enabling the activation of small molecules through single-electron transfer mechanisms initiated by visible light. cam.ac.ukethz.ch This approach offers a mild and environmentally friendly way to generate radical species for various chemical transformations. ethz.ch In the context of boronic acids, including vinylboronic esters, photo-redox catalysis has opened new avenues for carbon-carbon and carbon-heteroatom bond formation. chemrxiv.org

A key strategy involves the deoxygenative radical addition of aromatic carboxylic acids to vinyl boronic esters. chemrxiv.orgresearchgate.net This reaction proceeds under mild photo-redox conditions, where a photocatalyst, upon light absorption, initiates a single-electron transfer process. ethz.chchemrxiv.org For instance, the reaction can be catalyzed by an iridium complex that, in its excited state, facilitates the formation of an acyl radical from the carboxylic acid in the presence of a phosphine (B1218219) reagent. chemrxiv.org This acyl radical then adds to the vinyl boronic ester, leading to the formation of β-keto-borylalkanes. researchgate.net This method has been successfully applied to a range of aromatic and heteroaromatic carboxylic acids, providing a versatile platform for late-stage functionalization of complex molecules. chemrxiv.orgresearchgate.net

Another significant advancement is the use of a dual catalytic system that combines a Lewis base with a photo-redox catalyst. nih.govd-nb.info This system effectively generates carbon radicals from boronic acids or their esters. nih.govd-nb.info The Lewis base, such as quinuclidin-3-ol or 4-dimethylaminopyridine (B28879) (DMAP), forms a redox-active complex with the boronic acid derivative, which can then be oxidized by the photocatalyst to generate a carbon radical. nih.govd-nb.info This radical can then participate in C-C bond-forming reactions with electron-deficient olefins. nih.gov

The merger of photo-redox catalysis with other catalytic systems, such as cobalt catalysis, has also been explored for reactions like the Minisci reaction, where boronic acids act as alkyl radical precursors. rsc.org Furthermore, combining photo-redox and nickel catalysis has enabled the coupling of α-amino carboxylic acids or benzyl (B1604629) trifluoroborates with vinyl halides. ethz.ch

Electrochemical Synthesis and Transformations of Organoboron Compounds

Organic electrochemistry is experiencing a resurgence as a sustainable and powerful tool for the synthesis and transformation of organic compounds, including organoboron compounds. rsc.orgrsc.org Electrochemical methods offer an alternative to traditional chemical reagents for oxidation and reduction, often providing higher efficiency and selectivity. rsc.orgelsevierpure.comx-mol.com

The electrochemical synthesis of organoboron compounds has been achieved through various strategies, including the borylation of aryl chlorides and bromides using trialkyl borates under transition-metal-free conditions. rsc.org This process typically involves the use of a sacrificial aluminum or magnesium anode in an undivided cell. rsc.org More recently, methods for the electrochemical synthesis of masked organoboronic acids have been developed, allowing for the reaction of 1,8-diaminonaphthalene (B57835) with boronic acids at room temperature in an undivided cell without the need for high temperatures or transition-metal catalysts. sioc-journal.cn

Electrochemical methods have also been employed for the transformation of organoboron compounds. For example, the electrochemical fluorination of vinyl boronic esters to access vinyl fluorides has been demonstrated. rsc.org Additionally, an electrochemically mediated method for converting alkyl carboxylic acids to their corresponding borylated compounds has been developed using a simple undivided cell setup with inexpensive carbon-based electrodes. chemrxiv.org This protocol has proven to be scalable in both batch and flow reactors. chemrxiv.org

The electrochemical synthesis of allenyl boronic esters has also been reported, proceeding through the likely generation of a boryl radical from the oxidation of a transient borate (B1201080). nih.gov These advancements highlight the potential of electrochemistry to provide efficient and environmentally benign routes to valuable organoboron compounds. rsc.orgrsc.org

Flow Chemistry Applications in Boronic Acid Synthesis and Reactions

Flow chemistry has emerged as a highly effective technology for the synthesis of boronic acids, offering significant advantages over traditional batch processes, particularly in terms of safety, efficiency, and scalability. organic-chemistry.orgacs.orgokayama-u.ac.jp This continuous processing technique allows for precise control over reaction parameters such as temperature and mixing, which is crucial when handling reactive and unstable intermediates often involved in boronic acid synthesis. organic-chemistry.orgwuxiapptec.com

One of the key applications of flow chemistry in this area is the lithiation-borylation reaction. acs.orgokayama-u.ac.jpresearchgate.net This method often involves unstable organolithium intermediates that can be difficult to manage in batch reactors. acs.orgresearchgate.net Flow systems enable the safe generation and immediate use of these intermediates, suppressing side reactions and improving yields. acs.org For instance, a flow chemistry process for the synthesis of a key boronic acid starting material was developed that allowed for the formation and subsequent reaction of an unstable organolithium intermediate with a short residence time of just 0.25 seconds at a non-cryogenic temperature of 0°C. researchgate.net This process was successfully scaled up to kilogram-scale production. acs.orgresearchgate.net

The use of packed-bed reactors in flow chemistry is another important development, allowing for the use of heterogeneous catalysts and simplifying catalyst screening. wuxiapptec.com This approach aligns with the principles of green chemistry and has been applied to various transformations. wuxiapptec.com

Development of Novel Catalytic Systems for Efficiency and Selectivity

The development of novel and more efficient catalytic systems is a cornerstone of modern organic synthesis, and the field of boronic acid chemistry is no exception. A primary focus has been on enhancing the efficiency and selectivity of cross-coupling reactions, such as the Suzuki-Miyaura coupling, which is a fundamental method for forming carbon-carbon bonds. mdpi.comscirp.org

Recent advancements include the design of novel palladium catalysts. For example, a catalyst system based on dialkylbiaryl phosphines has shown high activity for the cross-coupling of allyl acetates with arylboronic acids. researchgate.net Another innovative approach involves a palladium catalyst system, POPd, which, in conjunction with a specific ligand, effectively catalyzes the Suzuki-Miyaura coupling of challenging DNA-linked aryl chlorides with various boronic acids and esters. nih.gov Heterodinuclear palladium-lanthanide (Pd-Ln) complexes have also been developed as catalysts for Suzuki-Miyaura reactions, demonstrating that the nature of the lanthanide ion can significantly influence the catalytic properties of the palladium complex. mdpi.com

Beyond palladium, other transition metals are being explored. Rhodium-catalyzed asymmetric coupling reactions of allylic ethers with arylboronic acids have been reported. researchgate.net Furthermore, there is a growing interest in metal-free catalytic systems. For instance, a new transformation based on the stereoselective coupling between N-tosylhydrazones and alkenylboronic acids has been described that does not require a metal catalyst. uniovi.es

In the realm of borylation reactions, palladium catalysts like Pd(dppf)Cl₂ and Pd(PPh₃)₂Cl₂ are commonly used for the synthesis of boronate esters from aryl halides and bis(pinacolato)diboron (B136004). mdpi.com The choice of catalyst and reaction conditions is crucial to avoid competing side reactions like the Suzuki coupling. sigmaaldrich.com

Integration into Complex Synthetic Sequences and Cascade Reactions

The versatility of (1-cyclohexylvinyl)boronic acid and its derivatives makes them valuable building blocks for integration into complex synthetic sequences and cascade reactions, leading to the efficient construction of intricate molecular architectures. sigmaaldrich.comnih.gov Cascade reactions, in which multiple bond-forming events occur in a single pot without the isolation of intermediates, offer significant advantages in terms of atom economy and operational simplicity.

One notable example is the use of vinylboronic acids in cascade reactions initiated by the addition of a nucleophile. The resulting boronate complex can undergo subsequent transformations, leading to the formation of complex products. For instance, a metal-free cascade reaction involving the addition of a nucleophile to a furan (B31954) ring followed by a ring-opening has been developed to synthesize functionalized γ-ketoaldehydes from furfuryl alcohols and boronic acids. researchgate.net

Vinylboronic acids have also been employed in multicomponent reactions. A flow chemistry approach has been developed for the in-situ generation of transient allylic boronic species from the reaction of (trimethylsilyl)diazomethane (TMSCHN₂) and E-vinyl boronic acids. cam.ac.uk These reactive intermediates can then be trapped by aldehydes to produce homoallylic alcohols with high diastereoselectivity. cam.ac.uk This multicomponent, metal-free reaction demonstrates the power of integrating boronic acid chemistry with flow technology for complex molecule synthesis. cam.ac.uk

Furthermore, the functional group tolerance of many reactions involving boronic acids allows for their incorporation into the synthesis of biologically active molecules and complex natural products. For example, an electrochemical method for the borylation of carboxylic acids has been applied to a modular formal synthesis of jawsamycin, a natural product containing five cyclopropane (B1198618) rings. chemrxiv.org The ability to use boronic acids in late-stage functionalization further underscores their importance in complex synthesis. chemrxiv.org

Q & A

Q. What catalytic roles can this compound play in hydroxyl group functionalization?

  • Methodological Answer : As a Lewis acid catalyst, it activates alcohols for nucleophilic substitution. For example, in dehydrative etherification, 2,6-difluorophenyl boronic acid (10 mol%) achieves >90% yield under mild conditions. Reaction progress is monitored by ¹¹B NMR to track catalyst speciation .

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